3-Ethynylpyrrolidine

Vue d'ensemble

Description

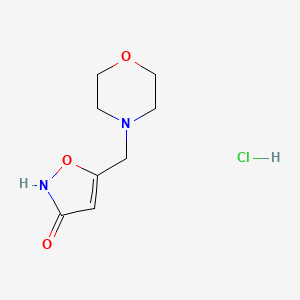

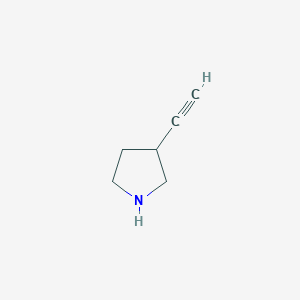

3-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It is a member of the pyrrolidine family, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of 3-Ethynylpyrrolidine and related compounds has been a subject of research. For instance, a study titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the synthetic strategies used for creating bioactive molecules characterized by the pyrrolidine ring . Another study titled “Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology” also provides insights into the synthesis process .

Molecular Structure Analysis

The molecular structure of 3-Ethynylpyrrolidine is characterized by a pyrrolidine ring with an ethynyl group attached to it . The InChI (IUPAC International Chemical Identifier) for 3-Ethynylpyrrolidine is InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C#CC1CCNC1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylpyrrolidine include a molecular weight of 95.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 95.073499291 g/mol . The Topological Polar Surface Area is 12 Ų .

Applications De Recherche Scientifique

Organic Synthesis

3-Ethynylpyrrolidine: is a versatile compound in organic synthesis. It serves as a building block for various organic reactions, including the synthesis of more complex pyrrolidine derivatives. These derivatives are crucial in the development of new pharmaceuticals and agrochemicals. The compound’s ethynyl group is particularly reactive, allowing for subsequent modifications and functionalizations .

Pharmaceutical Research

In pharmaceutical research, 3-Ethynylpyrrolidine derivatives are explored for their potential biological activities. They are used as intermediates in the synthesis of spin-labeled compounds, which are valuable in studying the dynamics of biomolecules like DNA and proteins through techniques like EPR spectroscopy .

Materials Science

3-Ethynylpyrrolidine: plays a role in materials science, particularly in the development of new materials with enhanced properties. Its incorporation into polymers can lead to materials with improved mechanical strength or novel electronic properties, which are essential for applications like solar cells and electronic devices .

Chemical Engineering

In chemical engineering, 3-Ethynylpyrrolidine is utilized in process optimization and the development of new chemical processes. Its properties can influence reaction mechanisms and kinetics, which are fundamental in designing efficient and sustainable industrial processes .

Biochemistry Studies

Biochemists employ 3-Ethynylpyrrolidine in the study of biochemical pathways and molecular interactions. Its derivatives can act as probes or inhibitors, helping to elucidate the function of enzymes and other proteins in various biological processes .

Environmental Science

The environmental impact of chemicals like 3-Ethynylpyrrolidine is a growing field of study. Researchers assess the compound’s biodegradability, toxicity, and long-term effects on ecosystems to ensure that its use in various applications does not harm the environment .

Analytical Chemistry

In analytical chemistry, 3-Ethynylpyrrolidine derivatives are used as standards and reagents in various analytical methods. Their well-defined properties make them suitable for calibrating instruments and validating analytical procedures .

Agricultural Research

Finally, 3-Ethynylpyrrolidine finds applications in agricultural research. It can be a precursor for the synthesis of compounds that protect crops from pests and diseases or enhance growth, contributing to increased agricultural productivity and sustainability .

Propriétés

IUPAC Name |

3-ethynylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUIQKBMXNDIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylpyrrolidine | |

CAS RN |

1228231-29-5 | |

| Record name | 3-ethynylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 3-ethynylpyrrolidine moiety in spin labels like 5-(2,2,5,5-tetramethyl-3-ethynylpyrrolidine-1-oxyl)-uridine (1) and 5-(2,2,6,6-tetramethyl-4-ethynylpiperidyl-3-ene-1-oxyl)-uridine (2) contribute to their effectiveness in studying oligonucleotide dynamics?

A1: The 3-ethynylpyrrolidine group in these spin labels serves as a rigid linker between the nitroxide spin label (the reporter group) and the uridine base, which is incorporated into the oligonucleotide. This rigid attachment is crucial for their effectiveness in studying oligonucleotide dynamics. Here's why:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone hydrobromide](/img/structure/B1473421.png)

![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)

![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)

![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)

![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)

![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)